molecular formula C10H14N2O2 B13059884 ethyl 3-amino-4-cyclopropyl-1H-pyrrole-2-carboxylate

ethyl 3-amino-4-cyclopropyl-1H-pyrrole-2-carboxylate

Cat. No.: B13059884
M. Wt: 194.23 g/mol
InChI Key: IGBRODSRLSQDSX-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-cyclopropyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that contains a pyrrole ring substituted with an ethyl ester, an amino group, and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4-cyclopropyl-1H-pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-aminocrotonate with cyclopropylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the pyrrole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-cyclopropyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Ethyl 3-amino-4-cyclopropyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-cyclopropyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the cyclopropyl group can enhance the compound’s binding affinity. The pyrrole ring can participate in π-π interactions with aromatic residues in proteins, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-amino-4-cyano-1H-pyrrole-2-carboxylate
  • Ethyl 3-amino-1H-pyrrole-2-carboxylate
  • Ethyl 3-amino-4-methyl-1H-pyrrole-2-carboxylate

Uniqueness

Ethyl 3-amino-4-cyclopropyl-1H-pyrrole-2-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for the development of novel bioactive molecules and materials with enhanced performance.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 3-amino-4-cyclopropyl-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)9-8(11)7(5-12-9)6-3-4-6/h5-6,12H,2-4,11H2,1H3

InChI Key

IGBRODSRLSQDSX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CN1)C2CC2)N

Origin of Product

United States

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